An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride
An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride
CAS Number: 204013-09-2
Chemical Formula: C₁₁H₁₄ClF₂NO
Molecular Weight: 249.68 g/mol
This technical guide provides a detailed overview of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a compound of interest for researchers and professionals in drug development. Due to the limited availability of specific experimental data for this exact compound, this document leverages published research on closely related difluorophenoxy piperidine analogs to present potential biological activities, experimental protocols, and relevant signaling pathways. The primary focus of related compounds is their activity as dopamine D4 receptor antagonists.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 204013-09-2 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₄ClF₂NO | PubChem |
| Molecular Weight | 249.68 | PubChem |
| Predicted Boiling Point | 285.2 ± 40.0 °C | ChemicalBook[1] |
| Predicted Density | 1.181 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 9.58 ± 0.10 | ChemicalBook[1] |
| Appearance | White to off-white crystalline solid | BenchChem |
Biological Context: Dopamine D4 Receptor Antagonism
Research into analogous compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has highlighted their potential as potent and selective antagonists for the dopamine D4 receptor (D4R).[2][3] The D4 receptor is a G protein-coupled receptor highly expressed in brain regions associated with motor control and cognition, including the cortico-basal ganglia network.[2][3] This makes D4R a significant target for therapeutic intervention in neurological and psychiatric disorders.
Notably, selective D4 receptor antagonists are being investigated for their potential to treat L-DOPA-induced dyskinesia (LID), a common and debilitating side effect experienced by Parkinson's disease patients undergoing long-term L-DOPA therapy.[2][3] The selective antagonism of D4R could offer a therapeutic advantage by mitigating these motor complications without compromising the antiparkinsonian effects of L-DOPA.[3]
Potential Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to Gαi/o proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like a 4-(3,4-difluorophenoxy)piperidine derivative would block this action, thereby preventing the downstream effects of D4 receptor activation.
Dopamine D4 receptor signaling pathway and point of antagonist intervention.
Experimental Protocols
While a specific synthesis protocol for 4-(3,4-Difluorophenoxy)piperidine hydrochloride (CAS 204013-09-2) is not detailed in the searched literature, a general synthetic scheme for analogous piperidine ether compounds has been described.[3] Additionally, a standard biological assay for determining the binding affinity of such compounds to the dopamine D4 receptor is well-established.
General Synthesis of Piperidine Ether Analogs
The synthesis of related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds generally involves a multi-step process.[3] A plausible synthetic route for a compound like 4-(3,4-Difluorophenoxy)piperidine could be adapted from these methods.
A plausible synthetic workflow for 4-(3,4-Difluorophenoxy)piperidine hydrochloride.
Methodology:
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Mesylation: The starting material, a protected 4-hydroxypiperidine, is reacted with methanesulfonic anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane. This converts the hydroxyl group into a good leaving group (mesylate).
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Nucleophilic Substitution: The mesylated intermediate is then reacted with 3,4-difluorophenol in the presence of a base like cesium carbonate in a solvent such as dimethylformamide. The phenoxide acts as a nucleophile, displacing the mesylate to form the ether linkage.
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Deprotection: The Boc protecting group on the piperidine nitrogen is removed using a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.
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Salt Formation: The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt, which often has improved stability and solubility.
Dopamine D4 Receptor Binding Assay
The binding affinity of a compound for the dopamine D4 receptor is a key quantitative measure of its potency. This is typically determined through a competitive radioligand binding assay.
Principle:
This assay measures the ability of a test compound to displace a known radiolabeled ligand that has a high affinity for the D4 receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀, from which the binding affinity constant (Ki) can be calculated.
Experimental Workflow:
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Cell Culture and Membrane Preparation:
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Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.
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The cells are harvested and homogenized in a buffer solution.
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The cell lysate is centrifuged to pellet the cell membranes, which contain the D4 receptors. The membrane pellet is then resuspended in an assay buffer.
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Competitive Binding Assay:
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A constant concentration of a radioligand, such as [³H]N-methylspiperone, is incubated with the prepared cell membranes.
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Increasing concentrations of the test compound (e.g., a 4-(3,4-difluorophenoxy)piperidine analog) are added to the incubation mixture.
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The mixture is incubated to allow the binding to reach equilibrium.
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Separation and Detection:
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The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
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The filters are washed to remove any non-specifically bound radioactivity.
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The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
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Data Analysis:
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The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
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A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
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The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a dopamine D4 receptor competitive binding assay.
Quantitative Data for Analogous Compounds
The following table presents the binding affinities (Ki values) for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs at the human dopamine D4 receptor. This data illustrates the structure-activity relationship (SAR) for this class of compounds and highlights the potency of the 3,4-difluorophenoxy moiety.
| Compound ID | Aryl Ether Group | D4R Ki (nM) |
| 8a | 4-Fluorophenoxy | 13 |
| 8b | 3,4-Difluorophenoxy | 5.5 |
| 8c | 3-Methylphenoxy | 13 |
| 8d | 4-Chlorophenoxy | 53 |
| 8e | Phenoxy | 27 |
| 8f | 3-Fluoro-4-methylphenoxy | 72 |
Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[2]
This data indicates that the 3,4-difluorophenoxy substitution (compound 8b) results in the highest binding affinity for the D4 receptor within this particular series, suggesting that this substitution pattern is favorable for potent D4R antagonism.[2]
Conclusion
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a chemical intermediate with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system. While direct experimental data for this compound is limited, research on analogous structures strongly suggests that it may function as a potent dopamine D4 receptor antagonist. The methodologies and data presented in this guide, derived from closely related compounds, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds. Further investigation is warranted to fully characterize the pharmacological profile of 4-(3,4-Difluorophenoxy)piperidine hydrochloride.
